Dihydroxybis(ammonium lactato)titanium

Catalog No.
S1894711
CAS No.
65104-06-5
M.F
C6H14NO8Ti-
M. Wt
276.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxybis(ammonium lactato)titanium

CAS Number

65104-06-5

Product Name

Dihydroxybis(ammonium lactato)titanium

IUPAC Name

azanium;2-oxidopropanoate;titanium(4+);dihydroxide

Molecular Formula

C6H14NO8Ti-

Molecular Weight

276.04 g/mol

InChI

InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3

InChI Key

SVDLWUOONQVSMJ-UHFFFAOYSA-K

SMILES

CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti]

Canonical SMILES

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4]

Precursor for Titanium Dioxide Nanomaterials

DHLAT serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. A study published in the journal Microporous and Mesoporous Materials demonstrates the use of DHLAT to prepare TiO₂/WO₃ (tungsten trioxide) nanofibers applicable in photocatalysis. This research highlights the potential of DHLAT-derived nanofibers for applications in degradation of pollutants or generation of clean energy through photocatalytic reactions [].

Synthesis of Functional Dyes and Sensors

DHLAT can be employed as a reactant to synthesize complexes with various organic molecules, leading to the development of functional materials. For instance, research published in Sensors and Actuators B: Chemical describes the synthesis of a complex with pyrocatechol violet using DHLAT. This complex exhibits colorimetric response towards fluoride (HF) ions, making it a potential candidate for a simple and selective sensor for fluoride detection [].

Precursor for Mesoporous Silica with Titania Nanoparticles

DHLAT's ability to deliver titanium makes it a suitable precursor for synthesizing mesoporous silica loaded with titania nanoparticles. A study in the Journal of Materials Chemistry details this approach, where DHLAT is used to create mesoporous silica frameworks embedded with titania nanoparticles. These materials exhibit promising photocatalytic activity, suggesting potential applications in areas like pollutant degradation or hydrogen generation [].

Dihydroxybis(ammonium lactato)titanium is an inorganic compound with the molecular formula C6H18N2O8TiC_6H_{18}N_2O_8Ti and a molecular weight of approximately 298.115 g/mol. This compound is typically found as a 50% w/w aqueous solution and is recognized for its role as a catalyst in various organic reactions, particularly in esterification and polymerization processes. The compound contains titanium in the +4 oxidation state, coordinated with two lactate anions and two hydroxyl groups, which contribute to its unique chemical properties and reactivity .

  • The mechanism of action for dihydroxybis(ammonium lactato)titanium(IV) is not well-defined due to limited research.
  • Given its water solubility and the presence of titanium(IV), it might act as a precursor for depositing titanium oxide (TiO2) nanoparticles, which have various applications in catalysis, photovoltaics, and other fields.
  • Safety data sheets (SDS) for this compound are available from chemical suppliers [, ].
  • Consult these resources for specific information on hazards associated with handling and storage.
  • In general, titanium compounds are considered to have low to moderate toxicity [].
  • However, proper handling procedures to minimize dust inhalation and contact with skin and eyes are always recommended.

Limitations and Future Research

Research on dihydroxybis(ammonium lactato)titanium(IV) appears to be in its early stages. More investigation is needed to understand its:

  • Synthesis routes and reaction pathways
  • Detailed physical and chemical properties
  • Potential applications in various scientific fields
, primarily as a catalyst. It can promote esterification reactions, where carboxylic acids react with alcohols to form esters, and polymerization processes, which are crucial in producing various polymers. Additionally, when heated above 100°C in neutral aqueous solutions, this compound decomposes to form anatase nanocrystals, a form of titanium dioxide, which has applications in photocatalysis and as a pigment.

The synthesis of dihydroxybis(ammonium lactato)titanium typically involves the reaction of titanium(IV) oxide or titanium(IV) chloride with ammonium lactate in an aqueous solution. The process generally includes the following steps:

  • Preparation of Ammonium Lactate: Ammonium lactate can be synthesized by neutralizing lactic acid with ammonium hydroxide.
  • Reaction: Titanium(IV) oxide or chloride is added to the ammonium lactate solution under controlled conditions (temperature and pH).
  • Stirring and Heating: The mixture is stirred and gently heated to facilitate the formation of the dihydroxybis(ammonium lactato)titanium complex.
  • Purification: The resulting solution may be filtered and concentrated to obtain the desired concentration of the compound .

Dihydroxybis(ammonium lactato)titanium has several applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
  • Nanomaterials: Due to its ability to decompose into anatase nanocrystals, it finds applications in producing titanium dioxide nanoparticles for photocatalytic applications.
  • Biomedical: Its biocompatibility suggests potential uses in medical devices and drug delivery systems .

Dihydroxybis(ammonium lactato)titanium shares similarities with other titanium-based compounds but exhibits unique characteristics due to its specific coordination environment. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Titanium(IV) OxideTiO₂Commonly used as a pigment; exists in multiple phases (anatase, rutile)
Titanium(IV) ChlorideTiCl₄A precursor for titanium compounds; highly reactive
Titanium(IV) IsopropoxideTi(OiPr)₄Used in sol-gel processes for creating titanium dioxide films
Dihydroxybis(lactic acid) titaniumC₆H₁₈O₈TiSimilar structure but lacks ammonium groups; different reactivity

Dihydroxybis(ammonium lactato)titanium's unique combination of hydroxyl groups and ammonium lactate ligands enhances its catalytic properties compared to other titanium compounds . Its specific reactivity patterns make it particularly valuable in organic synthesis applications.

The synthesis of dihydroxybis(ammonium lactato)titanium involves multiple methodological approaches, each offering distinct advantages for specific applications and requiring careful control of reaction parameters to achieve optimal product quality and yield.

Precursor Reactivity and Ligand Exchange Mechanisms

The formation of dihydroxybis(ammonium lactato)titanium fundamentally relies on controlled ligand exchange mechanisms between titanium precursors and lactate ligands [10] [11]. The synthesis typically begins with titanium tetrachloride or titanium alkoxides as starting materials, which undergo sequential ligand substitution reactions with lactic acid in the presence of ammonia [12] [13].

The initial step involves the hydrolysis of titanium tetrachloride in ice-cold solutions containing hydrogen peroxide and ammonia, forming a clear titanium-peroxo acid solution [12] [14]. This intermediate exhibits enhanced reactivity toward organic carboxylate ligands due to the activated titanium center. The subsequent addition of lactic acid initiates the ligand exchange process, where lactate anions displace chloride or alkoxide ligands through bidentate chelation [12] [15].

The ligand exchange mechanism proceeds through an associative pathway, characteristic of titanium(IV) complexes with coordinatively unsaturated metal centers [16] [11]. The process involves initial coordination of the lactate carboxylate oxygen, followed by chelate ring closure through coordination of the hydroxyl oxygen, resulting in stable five-membered chelate rings [10] [17]. The formation constant for the titanium-lactate complex has been determined to be log K = 4.70, indicating substantial thermodynamic stability [17] [18].

Table 1: Synthesis Conditions and Parameters

Synthesis MethodTemperature (°C)Pressure (MPa)Time (hours)Precursor Concentration (M)pH Range
Direct synthesis from titanium powder80Atmospheric24Solid Ti6-8
Hydrothermal treatment (Standard)170-2002.0-2.520-240.253-10
Hydrothermal treatment (High temperature)220-2504.0-5.05-130.27-8
Microwave-assisted synthesis160Autogenous0.5VariableAcidic
Continuous hydrothermal flow synthesis45024.1Continuous flow0.2Basic (NaOH)

The kinetics of ligand exchange are influenced by several factors including temperature, pH, and ionic strength of the reaction medium [16] [19]. At elevated temperatures, the exchange rate increases substantially, with activation energies typically ranging from 20-40 kJ/mol for simple carboxylate ligands [20] [21]. The pH dependence of the reaction reflects the protonation state of both the titanium center and the lactate ligand, with optimal complex formation occurring at slightly acidic to neutral conditions [19] [18].

Table 2: Precursor Reactivity and Ligand Exchange Parameters

Ligand SystemComplex Formation Constant (log K)Stability in Aqueous SolutionLigand Exchange Rate (min⁻¹)Coordination ModeHydrolysis Resistance
Ammonium lactate4.70Stable0.018Bidentate chelateHigh
Glycolic acid4.66Moderate0.025Bidentate chelateModerate
Tartaric acid4.85High0.012TetradentateVery High
Citric acid4.92High0.008TridentateHigh
Oxalic acid4.50Moderate0.035Bidentate chelateLow

Thermohydrolysis and Hydrothermal Processes

Thermohydrolysis represents a critical synthetic pathway for dihydroxybis(ammonium lactato)titanium, involving controlled thermal treatment in aqueous media under elevated temperature and pressure conditions [14] [22]. This process enables precise control over complex formation, crystallinity, and particle size distribution through manipulation of thermodynamic and kinetic parameters [23] [24].

The thermohydrolysis mechanism initiates with the thermal activation of titanium precursors, leading to enhanced reactivity toward lactate ligands [22] [24]. At temperatures between 150-200°C, the reaction proceeds through a series of hydrolysis and condensation steps, where water molecules coordinate to titanium centers while lactate ligands stabilize the resulting complexes against further aggregation [14] [25]. The activation energy for this process has been determined to be 147.6 kJ/mol, indicating a thermally activated mechanism requiring substantial energy input for initiation [24] [21].

Hydrothermal synthesis conditions significantly influence the final product characteristics [25] [26]. At moderate temperatures (170-200°C) and pressures (2.0-2.5 MPa), the reaction yields well-defined dihydroxybis(ammonium lactato)titanium complexes with high purity and reproducible properties [25] [27]. Higher temperature conditions (220-250°C) lead to increased conversion efficiency but may promote unwanted side reactions including ligand decomposition and titanium oxide formation [26] [28].

The reaction kinetics follow first-order behavior with respect to titanium precursor concentration, exhibiting characteristic induction, rapid reaction, and equilibration phases [24] [29]. The induction period typically lasts 2-4 hours at optimal temperatures, followed by rapid complex formation over 8-12 hours, and final equilibration requiring an additional 10-20 hours [24] [25]. Conversion efficiency increases from 75-85% at lower temperatures to 95-98% under optimized high-temperature conditions [22] [26].

Table 3: Thermohydrolysis and Hydrothermal Process Parameters

Process ParameterLow Temperature (150-180°C)Medium Temperature (200-220°C)High Temperature (250-300°C)
Activation Energy (kJ/mol)147.6147.6147.6
Onset Temperature (°C)150150150
Optimal Temperature Range (°C)150-180200-220250-300
Pressure Requirement (MPa)1.5-2.02.2-3.04.0-6.0
Reaction Time (hours)20-2412-205-12
Conversion Efficiency (%)75-8585-9595-98
Crystal Phase FormationAmorphousAnataseAnatase/Rutile
Particle Size (nm)5-1015-2525-50

Microwave-assisted synthesis has emerged as an efficient alternative to conventional hydrothermal methods, offering rapid heating rates and enhanced reaction kinetics [23] [30]. This approach reduces reaction times to 0.5-2 hours while maintaining high product quality and yield [23] [28]. The microwave irradiation promotes uniform heating and facilitates controlled nucleation and growth processes, resulting in monodisperse particle size distributions [30] [28].

Solvent-Dependent Polymerization and Equilibrium Dynamics

The solution behavior of dihydroxybis(ammonium lactato)titanium exhibits complex solvent-dependent equilibrium dynamics that significantly influence its chemical reactivity and applications [3] [31]. In aqueous solutions, the compound exists in dynamic equilibrium between various oligomeric and polymeric species, with the dominant form being the tetrameric complex [Ti₄O₄(lactate)₈]⁸⁻ [31] [10].

The polymerization behavior is strongly dependent on solution concentration, with dilute solutions favoring monomeric species while concentrated solutions promote extensive polymerization [3] [19]. At a concentration of 2.078 M, the complex forms particles of 18.6 ± 7.3 nm in size, while dilution with deionized water reduces particle size to 5.2 ± 1.7 nm, indicating reversible intermolecular aggregation [3] [31]. This equilibrium is established after approximately 10 hours, suggesting relatively slow exchange kinetics between different oligomeric states [31] [19].

pH significantly affects the equilibrium distribution of titanium lactate species [3] [32]. Under acidic conditions (pH 3), the complex exists predominantly as discrete monomeric species with enhanced stability against hydrolysis [31] [19]. Neutral pH conditions (pH 7) favor the formation of tetrameric clusters, while basic conditions (pH 10) promote extensive condensation reactions leading to gel formation containing anatase nanoparticles [3] [32].

Solvent polarity plays a crucial role in determining the equilibrium position and reaction kinetics [31] [33]. In polar protic solvents such as water and methanol, hydrogen bonding interactions stabilize specific oligomeric arrangements and influence the distribution of species [33] [34]. Less polar solvents like ethanol and isopropanol shift the equilibrium toward smaller oligomeric units due to reduced solvation of charged species [31] [35].

Table 4: Solvent-Dependent Equilibrium Dynamics

Solvent SystemParticle Size (nm)Equilibrium Time (hours)Complex SpeciesPolymerization DegreeStability (relative)
Water (pH 7)5.2 ± 1.710[Ti₄O₄(lactate)₈]⁸⁻Tetrameric1.0
Water (pH 3)~58Monomeric Ti speciesMonomeric0.8
Water (pH 10)Gel formation2-4Condensed Ti-O-TiExtended network0.3
Methanol8-1215Polymeric chainsLow-Medium0.9
Ethanol10-1512Polymeric chainsLow-Medium0.85
DMSO15-2020Discrete complexesVery low0.7
Isopropanol12-1814Oligomeric speciesLow0.75

The thermodynamic parameters governing these equilibria have been extensively characterized through spectroscopic and analytical methods [10] [19]. The enthalpy of polymerization ranges from -15 to -25 kJ/mol depending on the degree of aggregation, while entropy changes are typically negative due to the ordered arrangement of lactate ligands in polymeric structures [36] [33]. The equilibrium constants for dimer, trimer, and tetramer formation have been determined to be 10³·², 10⁴·⁸, and 10⁶·¹ M⁻¹ respectively, indicating strong thermodynamic driving forces for oligomerization [10] [18].

Temperature effects on equilibrium dynamics follow van't Hoff behavior, with higher temperatures favoring depolymerization due to increased thermal motion and entropy contributions [36] [21]. The temperature coefficient for the polymerization equilibrium has been measured as -12.2 kJ/mol, consistent with exothermic association processes [21] [18]. These temperature dependencies enable precise control over the degree of polymerization through thermal manipulation, providing a valuable tool for tailoring material properties [37] [35].

Dihydroxybis(ammonium lactato)titanium exists in a complex equilibrium state that is highly sensitive to pH variations. The compound demonstrates variable stability across different pH ranges, with distinct dissolution and corrosion patterns emerging under acidic, neutral, and basic conditions [1] [2].

In strongly acidic environments (pH 1.0-2.5), the complex exhibits rapid dissolution with titanium ion release rates ranging from 0.4 to 0.7 parts per million per square centimeter (ppm/cm²) . This dissolution occurs through disruption of the protective titanium dioxide passivation layer, facilitated by lactate chelation mechanisms. The process involves initial lactic acid adsorption on the complex surface, followed by ligand-assisted destabilization of the titanium dioxide component . Under these conditions, hydrogen evolution corrosion becomes prominent, leading to weight loss and surface pitting even in the presence of lactate stabilization [4] [5].

At moderate pH levels (4.0-7.0), dissolution rates decrease significantly to 0.2-0.3 ppm/cm², accompanied by observable surface discoloration but reduced structural degradation [1] [2]. The complex maintains moderate stability in this range, though the chemical equilibrium shifts to favor increased soluble titanium(IV) species concentration. This pH-dependent behavior reflects the influence of protonation states on the lactate ligands and the overall coordination environment around the titanium center [6].

In neutral to slightly basic conditions (pH 7.0-8.0), dihydroxybis(ammonium lactato)titanium demonstrates enhanced stability with minimal ion release (less than 0.1 ppm/cm²). The complex maintains its structural integrity and exhibits optimal resistance to dissolution [7]. However, at pH 8.5 and above, the equilibrium shifts dramatically due to ammonia gas formation from ammonium ion neutralization, promoting condensation reactions that lead to gel formation containing anatase nanoparticles [8] [6].

The pH-dependent dissolution behavior follows the equilibrium:

3[Ti₄O₄(lactate)₈]⁸⁻ + 8NH₄⁺ ⇌ 8[Ti(lactate)₃]²⁻ + 4TiO₂ + 8NH₃ + 4H₂O

This equilibrium demonstrates how pH variations directly influence the distribution between soluble titanium lactate complexes and insoluble titanium dioxide phases [6].

pH RangeDissolution Rate (ppm/cm²)Corrosion BehaviorTitanium Complex Stability
1.0-2.50.4-0.7Rapid dissolutionLow
4.0-7.00.2-0.3Reduced dissolution, discolorationModerate
>7.0<0.1Minimal ion releaseHigh
8.5VariableHydrogen evolutionLow

Solvent Polarity Effects on Chemical Equilibrium

The stability and reactivity of dihydroxybis(ammonium lactato)titanium are profoundly influenced by the polarity of the surrounding solvent environment. Solvent polarity affects the equilibrium between titanium lactate complexes and titanium dioxide nanoparticles, with less polar solvents favoring nanoparticle formation and highly polar solvents stabilizing the complex forms [9] [10].

In highly polar aqueous environments, the commercial solution (2.078 M) contains particles averaging 18.6 ± 7.3 nanometers in size. These particles represent polymeric aggregates of titanium lactate complexes formed through intermolecular interactions and hydrogen bonding networks [6]. The polar water molecules effectively solvate the charged lactate ligands and ammonium counterions, stabilizing the complex structure and preventing extensive aggregation.

Upon dilution with deionized water, a dramatic reduction in particle size occurs, reaching 5.2 ± 1.7 nanometers. This depolymerization process suggests that intermolecular interactions between titanium lactate complexes are reversible and concentration-dependent [6]. The equilibrium requires approximately 10 hours to stabilize after dilution, indicating a multi-step kinetic process involving reorganization of the coordination environment and hydrogen bonding networks.

Medium polarity solvents such as methanol and ethanol demonstrate the ability to shift the equilibrium toward titanium dioxide nanoparticle formation [10]. In these environments, particle sizes typically range from 5 to 8 nanometers, with enhanced crystallinity and improved morphological control. The reduced solvation of ionic species in medium polarity solvents decreases the stability of the charged titanium lactate complexes, favoring precipitation of neutral titanium dioxide phases.

Conversely, addition of highly polar solvents such as dimethyl sulfoxide can reverse nanoparticle formation and regenerate soluble titanium lactate complexes [10]. This reversibility demonstrates the dynamic nature of the equilibrium and provides opportunities for controlled synthesis applications. The strong solvating ability of dimethyl sulfoxide stabilizes the ionic complex forms and prevents aggregation into oxide phases.

The concentration dependence of particle size reflects the formation of micelles templated by self-assembly of lactate ligands. At low concentrations (≤100 millimolar), stable titanium species predominate with minimal intermolecular interactions. At higher concentrations, lactate ligands promote formation and growth of micellar structures through hydrogen bonding and hydrophobic interactions [6].

SolventPolarityParticle Size (nm)Equilibrium ShiftStabilization Effect
WaterHigh18.6 ± 7.3Complex formationModerate
MethanolMedium5-8Toward TiO₂Enhanced nanoparticle formation
EthanolMedium5-8Toward TiO₂Enhanced nanoparticle formation
DMSOVery HighReversal to complexToward complexesComplex stabilization
Aqueous dilutionHigh5.2 ± 1.7Toward TiO₂Depolymerization

Interactions with Phosphate Buffers and DNA

The interaction of dihydroxybis(ammonium lactato)titanium with phosphate-containing systems represents one of the most significant aspects of its reactivity profile. Phosphate groups demonstrate exceptional reactivity with the titanium complex, leading to rapid precipitation and formation of titanium phosphate or mixed titanium oxide-phosphate phases [8] [6].

Phosphate buffer systems (10-100 millimolar concentration) cause immediate and dramatic increases in particle size, often resulting in precipitation of amorphous titanium-phosphorus oxide materials [6]. This rapid reaction occurs even at phosphate concentrations as low as 10 millimolar, making phosphate buffers unsuitable for biomineralization experiments requiring controlled conditions. The reaction mechanism involves displacement of lactate ligands by phosphate groups, which have higher binding affinity for titanium(IV) centers [11].

The concentration dependence of phosphate interactions reveals critical thresholds for maintaining system stability. At dihydroxybis(ammonium lactato)titanium concentrations below 0.10-0.15 molar, particle size becomes proportional to phosphate buffer concentration, indicating stoichiometric reaction between available titanium species and phosphate groups. However, at higher titanium complex concentrations (>0.15 M), phosphate effects become negligible due to reduced availability of free titanium(IV) species for reaction [6].

Phosphoric acid as an alternative phosphate source produces similar rapid reaction kinetics, forming mixed oxide products with poor morphological control [6]. The reaction products typically lack the crystallinity and structural organization observed in controlled titanium dioxide synthesis, reflecting the disruptive influence of phosphate incorporation on crystal growth processes.

DNA represents a unique phosphate source that enables controlled interactions with dihydroxybis(ammonium lactato)titanium. Circular double-stranded DNA (M13mp18, 7249 base pairs) can template formation of crystalline titanium dioxide structures that follow the supercoiled DNA morphology [6]. These hybrid DNA-titanium dioxide structures demonstrate widths of approximately 100 nanometers compared to the 2-nanometer diameter of native DNA helix, indicating substantial titanium dioxide deposition around the phosphate backbone.

The interaction with DNA proceeds through binding of titanium species to phosphate groups in the DNA backbone, followed by controlled nucleation and growth of anatase nanoparticles along the DNA template [6]. This process results in wire-like structures that preserve the overall DNA architecture while incorporating inorganic components. The templating effect demonstrates that phosphate groups can be beneficial when integrated into larger biomolecular structures that provide spatial organization and growth control.

The mechanism of DNA-titanium dioxide formation involves initial complexation of titanium species with phosphate groups, disrupting the existing lactate coordination environment. Subsequent hydrolysis and condensation reactions lead to formation of titanium dioxide nuclei that grow epitaxially along the DNA backbone [12]. The final structures maintain crystalline anatase character while exhibiting morphological features derived from the DNA template.

Protein phosphorylation offers additional opportunities for controlled titanium dioxide formation through bioencapsulation processes [6]. Phosphorylated proteins can serve as nucleation sites for titanium dioxide formation while preserving protein structure and function under ambient conditions. This approach enables development of hybrid organic-inorganic materials with retained biological activity.

Phosphate SourceConcentration RangeReaction RateProduct FormationStructural Control
Phosphate Buffer (PB)10-100 mMRapidAmorphous Ti-P oxidePoor
Phosphoric Acid1-10 mMFastMixed oxidePoor
DNA (M13mp18)0.1-1 mg/mLModerateCrystalline TiO₂ on DNADNA-templated structures
Low concentration PB<10 mMSlowLimited precipitationVariable
High TiBALDH concentration>0.15 MMinimalNo significant changeMaintained

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

276.0198821 g/mol

Monoisotopic Mass

276.0198821 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-14-2024

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